Lithium difluoroacetate
Overview
Description
Lithium difluoroacetate is a chemical compound . It has been used in the development of a new high-voltage electrolyte for lithium-ion batteries .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, the condensation of ethyl difluoroacetate with ethyl acetate in the presence of lithium hydride afforded lithium ethyl 4,4-difluoro- and ethyl 4,4,4-trifluoro-3-oxybutenoates . Another source suggests that this compound can be synthesized from Ethyl difluoroacetate .Chemical Reactions Analysis
This compound has been evaluated in high-voltage LiNi 1/3 Co 1/3 Mn 1/3 O2/graphite pouch cells. Conventional carbonate-based electrolytes containing 1 wt % this compound can notably enhance the cyclability and rate capability of the battery at 4.5 V . Another study evaluated the reaction mechanism of lithium polysulfide (Li2S6) with the electrolyte additive methyl trifluoroacetate (CH3TFA) in the gas and solvent phase .Scientific Research Applications
1. Thermal Stability in Battery Electrolytes
Lithium difluoroacetate demonstrates significant thermal stability in battery electrolytes. It's particularly stable in electrolytes for lithium metal anode cells, exhibiting improved stabilization and efficiency. For example, LiPF6/methyl difluoroacetate was shown to be highly effective, shifting the exothermic peak of the electrolyte with lithium metal to about 300°C, suggesting its potential as a promising electrolyte for lithium metal anode secondary cells (Yamaki et al., 2001).
2. Enhancement of Electrochemical Performance
This compound acts as an additive to enhance the electrochemical performance of high-voltage lithium cobalt oxide and silicon/graphite anodes in lithium-ion batteries. It contributes to improved high temperature electrochemical performance, suggesting its utility in advanced battery technologies (Lee et al., 2014).
3. Lithium Metal Chemistry and Battery Performance
Research indicates that this compound, in various forms, plays a critical role in lithium metal chemistry, impacting the performance of next-generation batteries like Li-S and Li-air batteries. It helps in addressing challenges like high reactivity and volume change during cycling (Lin et al., 2017).
4. Improving Lithium-Ion Battery Efficiency
This compound has been investigated for its role in improving the efficiency and stability of lithium-ion batteries. It aids in the formation of a dense, compact surface film on cathodes, significantly enhancing capacity retention and demonstrating promise as a lithium salt in battery applications (Fu et al., 2010).
5. Contribution to Solid Electrolyte Interphase Formation
It contributes to the formation of a solid electrolyte interphase (SEI) on battery electrodes, enhancing the stability of electrolytes and SEIs, which is crucial for the longevity and performance of lithium-ion batteries (Xu et al., 2011).
Mechanism of Action
Target of Action
Lithium Difluoroacetate primarily targets enzymes that have magnesium as a cofactor . These include glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase (IMPA) . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .
Mode of Action
this compound interacts with its targets by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . This competition modulates the biochemical phenotype . For instance, lithium inhibits GSK-3, which in turn enhances the activity of Brain-Derived Neurotrophic Factor (BDNF), a key player in neurogenesis and synaptic plasticity .
Biochemical Pathways
this compound affects several biochemical pathways. It reduces amyloid deposition and tau phosphorylation, enhances autophagy, neurogenesis, and synaptic plasticity, regulates cholinergic and glucose metabolism, inhibits neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects collectively contribute to lithium’s neuroprotective properties .
Pharmacokinetics
The pharmacokinetics of this compound is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, making therapeutic drug monitoring essential .
Result of Action
The molecular and cellular effects of this compound’s action are manifold. It reduces total tau levels, modulates the production and clearance of Aβ, and enhances the activity of BDNF . These actions result in neuroprotection, reduced neuroinflammation, and improved cognitive function .
Action Environment
Environmental factors, such as temperature and the presence of other chemical compounds, can influence the action, efficacy, and stability of this compound. For instance, fluorination can effectively weaken Li+‐solvent interaction to facilitate the desolvation process at low temperature . A high degree of fluorination sacrifices salt dissociation and ionic conductivity . Therefore, the environment in which this compound operates can significantly impact its effectiveness.
properties
IUPAC Name |
lithium;2,2-difluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2.Li/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDVDVNJDCUBDD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(=O)[O-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2LiO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635576 | |
Record name | Lithium difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74956-94-8 | |
Record name | Lithium difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium difluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.